molecular formula C9H10O2 B1254870 Chroman-6-ol CAS No. 5614-78-8

Chroman-6-ol

Cat. No.: B1254870
CAS No.: 5614-78-8
M. Wt: 150.17 g/mol
InChI Key: GZCJJOLJSBCUNR-UHFFFAOYSA-N
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Description

Chroman-6-ol, also known as 6-hydroxychromanol, is a compound with a chromanol structure where the hydrogen at position 6 is replaced by a hydroxy group. This compound is a structural derivative of chromane and is known for its antioxidant properties. It is a significant component of the vitamin E family, which includes tocopherols and tocotrienols, and is widely distributed in nature, particularly in photosynthetic organisms such as plants, algae, and cyanobacteria .

Biochemical Analysis

Biochemical Properties

Chroman-6-ol is involved in several biochemical reactions due to its antioxidant capabilities. It interacts with enzymes, proteins, and other biomolecules to scavenge free radicals and prevent oxidative damage. One of the primary interactions of this compound is with the enzyme lipoxygenase, which it inhibits to prevent lipid peroxidation. Additionally, this compound interacts with various proteins involved in the cellular antioxidant defense system, such as glutathione peroxidase and superoxide dismutase .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing the cell’s ability to combat oxidative stress. Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and neutralizes reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. This compound also inhibits the activity of enzymes like lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, although its efficacy may decrease with prolonged exposure to oxidative stress. In vitro and in vivo studies have demonstrated that this compound can provide sustained protection against oxidative damage in various cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits protective effects against oxidative stress and inflammation. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the protective effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antioxidant function. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of reactive intermediates. This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress responses, such as glutathione and NADPH .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound can accumulate in lipid-rich compartments, such as cellular membranes, where it exerts its antioxidant effects. The localization and accumulation of this compound are influenced by its lipophilic nature and interactions with cellular transport mechanisms .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it performs its functions. It is primarily found in the endoplasmic reticulum, mitochondria, and cellular membranes. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is crucial for its role in protecting cellular components from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-ol can be achieved through various methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation . This method provides high yields and excellent diastereoselectivities and enantioselectivities.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly plant oils rich in vitamin E. The extraction process includes saponification, followed by purification steps such as distillation and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Chroman-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Quinones, tocopheryl radicals.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated and nitrated derivatives.

Comparison with Similar Compounds

Chroman-6-ol is structurally similar to other members of the vitamin E family, including tocopherols and tocotrienols. it is unique in its specific hydroxy substitution pattern, which contributes to its distinct antioxidant properties . Similar compounds include:

This compound stands out due to its specific structural features and its significant role in biological systems as a potent antioxidant.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCJJOLJSBCUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568554
Record name 3,4-Dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5614-78-8
Record name 3,4-Dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-3-Nitrophenyl)chroman-6-ol was prepared as described for 2-(3-fluorophenyl)chroman-6-ol in Example 9(c) starting from 2-(3-nitrophenyl)chroman-4,6-diol. 1H NMR (300 MHz, d6-DMSO) δ: 8.80 (s, 1H), 8.26 (s, 1H), 8.19 (dd, 1H, J 8.1, 2.3 Hz), 7.90 (d, 1H, J 7.9Hz), 7.70 (t, 1H, J 15.9, 7.9 Hz), 6.70 (d, 1H, J 8.4 Hz), 6.51-6.55 (m, 2H), 5.19 (dd, 1H, J 10.0, 2.0), 2.86-2.91 (m, 1H), 2.61-2.68 (m, 1H), 2.17-2.23 (m, 1H), 1.91-1.97 (m, 1H).
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2-(3-fluorophenyl)chroman-6-ol
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2-(3-nitrophenyl)chroman-4,6-diol
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Synthesis routes and methods II

Procedure details

2,6-dimethylquinone 111 is reduced with sodium dithionite to the hydroquinone 112, which is then reacted with 3,7,11,15-tetramethyl-3-hydroxy-1-hexadecene 113 and ZnCl2 to form the 6-chromanol 114. Conversion to the protected intermediate 115 is followed by bromination with Br2 and silver trifluoroacetate to form the bromide 116. Finally, 116 can be deprotected and oxidized with ceric ammonium nitrate (CAN) to yield 117.
[Compound]
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2,6-dimethylquinone
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Synthesis routes and methods III

Procedure details

The 6-hydroxybenzopyran (1.5 g; 10 mM) was dissolved in 100 ml of anhydrous benzene along with Wilkinson's catalyst (280 mgs; 0.30 mM). This hydrogenation bottle containing this reaction mixture was first flushed with nitrogen and then with hydrogen. The bottle was pressurized to 40 psi in a Paar shaker and agitated for 40 minutes at which time the pressure in the bottle (400 ml dead volume) had droped to 30 psi and was dropping no further. The bottle was then flushed with nitrogen and the solvent was removed in vacuo. The residue was taken up in ether and filtered through a pad of celite. The solvent was removed and the oil was purified by flash chromatography on a 30 mm×6" column of silica gel eluted with 600 ml of 20% ethyl acetate in hexane. This purification produced 1.40 g (93%) of 2,3-dihydro-6-hydroxybenzopyran as a white crystalline solid.
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1.5 g
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100 mL
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280 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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